molecular formula C15H15NO3S B172649 N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide CAS No. 14674-38-5

N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide

Cat. No.: B172649
CAS No.: 14674-38-5
M. Wt: 289.4 g/mol
InChI Key: NMFPHUIOZBSQGW-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a methoxyphenyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry.
  • Antimicrobial Properties : N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide has shown significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) data for selected pathogens are summarized below:
PathogenMIC (mg/mL)MBC (mg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.10–0.150.15–0.20
Escherichia coli0.15–0.300.20–0.30
Pseudomonas aeruginosa0.20–0.250.25–0.30
Bacillus cereus0.05–0.100.10–0.15

These results indicate that the compound is particularly effective against MRSA and Bacillus cereus, suggesting its potential as a therapeutic agent for resistant bacterial infections.

Medicinal Chemistry

  • Potential Therapeutic Applications : The compound is being explored for its anticancer properties, with studies indicating that it may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values reported for these cell lines are below 10 µg/mL, highlighting its strong cytotoxic effects .

Industrial Applications

Beyond laboratory research, this compound is utilized in the production of specialty chemicals and materials due to its unique properties. Its role in synthesizing dyes and pigments further emphasizes its industrial relevance.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)methylidene]dibenzo[b,d]furan-3-amine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both methoxy and sulfonamide groups

Biological Activity

N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features both a methoxy group and a sulfonamide moiety, contributing to its unique chemical behavior. Its structural formula is represented as follows:

C19H18NO2S2\text{C}_{19}\text{H}_{18}\text{N}\text{O}_{2}\text{S}_{2}

This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

The antimicrobial efficacy of the compound can be summarized in the following table:

Pathogen MIC (mg/mL) MBC (mg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.10–0.150.15–0.20
Escherichia coli0.15–0.300.20–0.30
Pseudomonas aeruginosa0.20–0.250.25–0.30
Bacillus cereus0.05–0.100.10–0.15

These results indicate that the compound is particularly effective against MRSA and Bacillus cereus, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been studied for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

Cytotoxicity Assays

The cytotoxic effects were evaluated using different cancer cell lines, with results summarized as follows:

Cell Line IC50 (µg/mL)
HCT-11636
HeLa34
MCF-740

The IC50 values indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, suggesting it may be a viable candidate for further development as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : It appears to activate caspases, leading to programmed cell death in cancer cells.
  • Biofilm Disruption : The compound has shown potential in inhibiting biofilm formation by pathogenic bacteria, which is crucial for their virulence .

Case Studies and Research Findings

  • Antimicrobial Efficacy Against Resistant Strains : In a study comparing several compounds, this compound demonstrated superior activity against MRSA compared to standard antibiotics like ampicillin .
  • Anticancer Activity Evaluation : A recent study highlighted the compound's ability to reduce cell viability in various cancer lines significantly, with observed morphological changes consistent with apoptosis .
  • Biofilm Formation Inhibition : The compound was effective in reducing biofilm formation by clinical strains of staphylococci, indicating its potential application in treating biofilm-associated infections .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFPHUIOZBSQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354222
Record name N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14674-38-5
Record name N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide
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